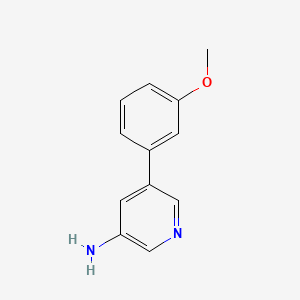

5-(3-Methoxyphenyl)pyridin-3-amine

Descripción general

Descripción

5-(3-Methoxyphenyl)pyridin-3-amine is a compound that features a pyridine ring substituted with a 3-methoxyphenyl group at the 5-position and an amine group at the 3-position

Métodos De Preparación

The synthesis of 5-(3-Methoxyphenyl)pyridin-3-amine can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions for higher yields and scalability .

Análisis De Reacciones Químicas

5-(3-Methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced amine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-(3-Methoxyphenyl)pyridin-3-amine. For instance, derivatives that incorporate pyridine and phenyl moieties have shown promising activity against various cancer cell lines. In vitro assays demonstrated moderate cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cells, with some compounds exhibiting selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression .

2. Antitrypanosomal Activity

Research has also indicated that compounds related to this compound exhibit antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. One study reported that a structurally similar compound demonstrated an IC50 value of 0.38 μM, indicating significant potential for further development in treating this disease .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies conducted on derivatives of this compound suggest that modifications to the phenyl and pyridine rings can significantly influence biological activity. For example, the presence of methoxy groups on aromatic systems has been linked to enhanced interaction with biological targets, improving selectivity and potency against specific enzymes involved in disease processes .

Case Study 1: Anticancer Activity

A recent study synthesized a series of pyridine derivatives, including those based on this compound, which were tested for cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications led to increased efficacy against tumor cells while minimizing toxicity to normal cells. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Inhibition of Cyclin-dependent Kinases

Another investigation focused on the inhibition of cyclin-dependent kinases (CDKs), essential regulators of the cell cycle. Compounds derived from the pyridine scaffold showed significant inhibitory activity against CDK2 and CDK9, suggesting their role in controlling cancer cell proliferation . The selectivity profile observed indicates that further exploration could yield effective CDK inhibitors.

Mecanismo De Acción

The mechanism of action of 5-(3-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

5-(3-Methoxyphenyl)pyridin-3-amine can be compared with other similar compounds, such as:

5-(3-Methoxyphenyl)pyridin-2-amine: This compound has the methoxyphenyl group at the 2-position instead of the 3-position, which may result in different chemical and biological properties.

5-(4-Methoxyphenyl)pyridin-3-amine: Here, the methoxy group is at the 4-position on the phenyl ring, potentially altering its reactivity and interactions.

5-(3-Methoxyphenyl)pyridin-4-amine: The amine group is at the 4-position on the pyridine ring, which can influence its chemical behavior and applications.

Actividad Biológica

5-(3-Methoxyphenyl)pyridin-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a pyridine ring with a methoxyphenyl substituent at the 5-position and an amino group at the 3-position. Its molecular formula is CHNO, with a molecular weight of approximately 200.24 g/mol. The following sections will explore the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-5-bromopyridine with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The general synthetic pathway is as follows:

- Combine 3-amino-5-bromopyridine and 3-methoxyphenylboronic acid in a solvent such as dimethylformamide (DMF).

- Add a palladium catalyst and a base (e.g., potassium carbonate).

- Heat the mixture under reflux for several hours.

- Purify the product using column chromatography.

This method has been reported to yield high purity and good yields of the target compound .

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. In particular, it has shown potential against various bacterial strains, including those responsible for tuberculosis. Research suggests that compounds with similar structures can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . The binding affinity and inhibition mechanisms are currently under investigation, with promising results indicating its potential as an anti-tuberculosis agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that derivatives containing similar moieties exhibit selective antiproliferative activity against several cancer cell lines. For instance, compounds related to this compound have demonstrated IC values in the micromolar range against various human cancer cell lines, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The methoxy group at the 3-position of the phenyl ring enhances electron density, which may contribute to increased hydrophobic interactions with biological targets. Comparative studies have shown that small modifications in substituents can lead to significant changes in activity profiles .

| Compound Name | Structure | Similarity Index |

|---|---|---|

| N-(4-Methoxyphenyl)pyridin-2-amine | Structure | 0.85 |

| N-(2-Methoxyphenyl)-2-(5-oxazolyl)-1H-pyrrolo[3,2-c]pyridine | Structure | 0.80 |

| N-Benzylidene-4-methoxyaniline | Structure | 0.79 |

| 6-(4-Methoxyphenyl)pyridin-3-amine | Structure | 0.76 |

The unique substitution pattern of this compound allows it to interact distinctly with target enzymes compared to other similar compounds, potentially leading to unique pharmacological profiles .

Case Studies

- Inhibition of Mycobacterial Growth : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of M.tb effectively, making it a candidate for further development as an anti-tuberculosis drug.

- Anticancer Efficacy : A study involving various methoxy-substituted phenyl compounds showed that one derivative exhibited an IC value as low as 0.1 µM against HeLa cells, suggesting potent anticancer activity that warrants further investigation.

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICUGZXFMFDOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735020 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225523-08-9 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.